molecular formula C11H12N2 B15071359 (R)-1-(Quinolin-7-yl)ethanamine

(R)-1-(Quinolin-7-yl)ethanamine

Katalognummer: B15071359
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: KQDLTZCJNNAUPE-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(Quinolin-7-yl)ethanamine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Quinolin-7-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis often begins with quinoline, a heterocyclic aromatic organic compound.

    Alkylation: Quinoline undergoes alkylation with an appropriate alkyl halide to introduce the ethanamine group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(Quinolin-7-yl)ethanamine may involve large-scale alkylation reactions followed by chiral resolution using techniques such as chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(Quinolin-7-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted ethanamine compounds.

Wissenschaftliche Forschungsanwendungen

®-1-(Quinolin-7-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(Quinolin-7-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can participate in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(Quinolin-7-yl)ethanamine: The enantiomer of ®-1-(Quinolin-7-yl)ethanamine with similar chemical properties but different biological activities.

    2-(Quinolin-7-yl)ethanol: A related compound with an ethanol group instead of an ethanamine group.

    (2R)-2-amino-2-(quinolin-7-yl)acetic acid: A compound with a similar quinoline ring but different functional groups.

Uniqueness

®-1-(Quinolin-7-yl)ethanamine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

(1R)-1-quinolin-7-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3/t8-/m1/s1

InChI-Schlüssel

KQDLTZCJNNAUPE-MRVPVSSYSA-N

Isomerische SMILES

C[C@H](C1=CC2=C(C=CC=N2)C=C1)N

Kanonische SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.